Divergent P-gp Inhibition Kinetics: Isotenulin (Noncompetitive) vs. Tenulin (Competitive) for Doxorubicin Efflux
In a direct head-to-head comparison using human P-gp (ABCB1/Flp-In™-293) stable expression cells, isotenulin and tenulin were found to inhibit doxorubicin efflux through fundamentally different kinetic mechanisms. Isotenulin acts as a noncompetitive inhibitor: at 5 µM it reduces the maximal efflux rate (Vmax) from 172.49 ± 21.44 to 56.13 ± 10.14 pmol/mg protein/10 min without altering Km (79.17 ± 13.62 vs. 81.38 ± 16.97 µM). In contrast, tenulin acts as a competitive inhibitor: at 5 µM it reduces Vmax less substantially (to 54.46 ± 20.47 pmol/mg protein/10 min) but also leaves Km unchanged (79.17 ± 13.62 vs. 81.24 ± 36.01 µM), a pattern consistent with competitive kinetics when analyzed via Lineweaver-Burk plots [1]. For rhodamine 123 efflux, both compounds exhibited competitive kinetics, indicating substrate-dependent mechanistic divergence unique to isotenulin [1].
| Evidence Dimension | Doxorubicin efflux inhibition kinetics (Vmax reduction at 5 µM) |
|---|---|
| Target Compound Data | Isotenulin 5 µM: Vmax = 56.13 ± 10.14 pmol/mg protein/10 min (noncompetitive mechanism; Km unchanged at 81.38 ± 16.97 µM) |
| Comparator Or Baseline | Tenulin 5 µM: Vmax = 54.46 ± 20.47 pmol/mg protein/10 min (competitive mechanism; Km unchanged at 81.24 ± 36.01 µM); untreated control: Vmax = 172.49 ± 21.44, Km = 79.17 ± 13.62 |
| Quantified Difference | Both compounds reduce Vmax by ~67-68%, but through distinct kinetic mechanisms (noncompetitive vs. competitive); the mechanistic difference is substrate-dependent as both are competitive for rhodamine 123 efflux |
| Conditions | ABCB1/Flp-In™-293 stable expression cells; doxorubicin efflux assay with Michaelis-Menten kinetic analysis and Lineweaver-Burk plot confirmation; 72 h treatment |
Why This Matters
The noncompetitive mechanism of isotenulin means its inhibitory potency is independent of substrate concentration, making it more reliable for reversing MDR in variable tumor microenvironments where intracellular chemotherapy drug levels fluctuate.
- [1] Chang YT, Wang CCN, Wang JY, Lee TE, Cheng YY, Morris-Natschke SL, Lee KH, Hung CC. Tenulin and isotenulin inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells. Phytomedicine. 2019 Feb;53:252-262. doi: 10.1016/j.phymed.2018.09.008. PMID: 30668405. View Source
